3,5-Diamino-4-chlorobenzonitrile

Description

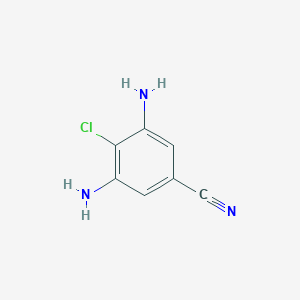

Structure

3D Structure

Properties

IUPAC Name |

3,5-diamino-4-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-7-5(10)1-4(3-9)2-6(7)11/h1-2H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYCIEHSLYUBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496565 | |

| Record name | 3,5-Diamino-4-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34207-46-0 | |

| Record name | 3,5-Diamino-4-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34207-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diamino-4-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Rational Design and Synthesis of 3,5-Diamino-4-chlorobenzonitrile

The principal and most direct route to this compound involves the reduction of its dinitro precursor. This approach is favored for its efficiency and the ready availability of the starting material.

Reduction of Nitro Precursors (e.g., 4-chloro-3,5-dinitrobenzonitrile)

The transformation of 4-chloro-3,5-dinitrobenzonitrile (B54960) to this compound is a classic example of nitro group reduction, a fundamental reaction in organic synthesis. The two nitro groups on the benzene (B151609) ring are reduced to primary amino groups. Common and effective methods to achieve this include catalytic hydrogenation and metal-acid reductions.

One widely used method is the catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. Another effective approach involves the use of iron powder in an acidic medium, such as acetic acid.

The efficiency of the reduction of 4-chloro-3,5-dinitrobenzonitrile is highly dependent on the chosen reagents and reaction conditions. For catalytic hydrogenations, factors such as catalyst loading, hydrogen pressure, temperature, and solvent choice are critical. For instance, the reduction of nitroarenes can be efficiently carried out using sodium borohydride (B1222165) in the presence of nickel(II) chloride hexahydrate in an aqueous acetonitrile (B52724) solution at room temperature, often leading to high yields and short reaction times.

The selection of the reducing system can also influence the chemoselectivity of the reaction, which is crucial when other reducible functional groups are present in the molecule.

The yield and selectivity of the reduction are paramount for the practical application of this synthetic route. The reduction of dinitroarenes to their corresponding diamines can be a high-yielding process. For example, the reduction of 4-amino-3-nitrobenzonitrile (B23877) to 3,4-diaminobenzonitrile (B14204) using SnCl2 has been reported to be an effective transformation. clockss.org While specific yield data for the direct reduction of 4-chloro-3,5-dinitrobenzonitrile to this compound is not extensively detailed in the provided search results, the general efficiency of such reductions suggests that high yields are attainable under optimized conditions.

Comparison of Reduction Methods for Nitroarenes

| Reducing System | Substrate Example | Product | Typical Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| H2/Pd/C | 4-chloro-3,5-dinitrobenzonitrile | This compound | - | - | |

| Fe/Acetic Acid | 4-chloro-3,5-dinitrobenzonitrile | This compound | - | - | |

| SnCl2 | 4-amino-3-nitrobenzonitrile | 3,4-diaminobenzonitrile | - | - | clockss.org |

Exploration of Alternative Synthetic Pathways to the Core Structure

While the reduction of the dinitro precursor is the most common route, alternative synthetic strategies can be envisioned. A multi-step synthesis starting from 4-chloro-3,5-dinitrobenzonitrile has been described, involving initial reactions with diphenylhydrazine and methoxyamine. psu.edu This approach, while more complex, allows for the introduction of different functionalities onto the aromatic ring prior to the formation of the amino groups, potentially leading to a wider range of derivatives.

Functionalization and Derivatization Strategies of this compound

The two primary amino groups of this compound are nucleophilic and offer a versatile platform for a wide array of chemical transformations, enabling the synthesis of more complex molecules with diverse properties.

Transformations at the Amino Groups

The amino groups can readily react with various electrophiles. A notable example is the reaction of this compound with oxalyl chloride. In this reaction, the amino groups act as nucleophiles, attacking the electrophilic carbonyl carbons of oxalyl chloride. This specific reaction is a key step in the preparation of a lodoxamide (B1675017) tromethamine intermediate. lookchem.com The reaction is typically carried out by slowly adding a solution of the diamine to a solution of oxalyl chloride in an organic solvent at a controlled low temperature (-20 to 0 °C) to manage the reactivity. lookchem.com

Another example of derivatization involves the Pinner reaction, which can be applied to diaminobenzonitrile derivatives. For instance, 3,4-diaminobenzonitrile can be converted to 4-amidino-1,2-phenylenediamine. nih.gov This highlights the potential for transforming the amino groups into amidine functionalities, which are important in medicinal chemistry.

Furthermore, the amino groups of diaminobenzonitrile derivatives can participate in cyclization reactions to form heterocyclic systems. For example, 3,4-diaminobenzonitrile can be reacted with cyanogen (B1215507) bromide to afford 2-amino-6-cyanobenzimidazole. clockss.org

Examples of Derivatization of Diaminobenzonitrile Derivatives

| Starting Material | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Oxalyl chloride | Lodoxamide intermediate | Acylation | lookchem.com |

| 3,4-Diaminobenzonitrile | - (Pinner reaction conditions) | 4-Amidino-1,2-phenylenediamine | Amidine synthesis | nih.gov |

| 3,4-Diaminobenzonitrile | Cyanogen bromide | 2-Amino-6-cyanobenzimidazole | Cyclization | clockss.org |

Chemical Modifications of the Nitrile Moiety

The nitrile group (–C≡N) in this compound is a key functional group that can undergo a variety of chemical transformations, allowing for the introduction of new functionalities.

One of the most common reactions of nitriles is hydrolysis , which can convert the nitrile group into an amide (–CONH2) or a carboxylic acid (–COOH) group under acidic or basic conditions. For instance, the hydrolysis of a related compound, 3,5-dichlorobenzonitrile, to 3,5-dichlorobenzoic acid can be achieved under alkaline conditions (pH 11-14) at 80-90°C, followed by acidification. This suggests a similar transformation is feasible for this compound.

Reduction of the nitrile group typically yields a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH) is commonly used for this transformation, converting the –C≡N group to a –CH2NH2 group. researchgate.net

Another significant reaction is cycloaddition . The 1,3-dipolar cycloaddition reaction of nitriles can be employed to create various heterocyclic rings, which is a common strategy in medicinal chemistry. researchgate.net Additionally, the nitrile group can be transformed into an amidoxime (B1450833) functionality by reacting with hydroxylamine, which further expands its synthetic utility. clockss.org

The reactivity of the nitrile group allows for its conversion into various other functional groups, as summarized in the table below.

| Reagent(s) | Resulting Functional Group | Reaction Type |

| H3O+ or OH- | Carboxylic Acid or Amide | Hydrolysis |

| LiAlH4 | Primary Amine | Reduction |

| Azides | Tetrazole | Cycloaddition |

| Hydroxylamine | Amidoxime | Addition |

Strategies for Aromatic Ring System Functionalization

The benzene ring of this compound, being substituted with two amino groups and a chlorine atom, is activated towards certain reactions and can be further functionalized.

Electrophilic Aromatic Substitution: The two amino groups are strong activating groups and ortho-, para-directing. However, the positions ortho and para to the amino groups are already substituted. The chlorine atom is a deactivating group but also ortho-, para-directing. Further electrophilic substitution on the ring would be challenging and may require specific catalysts and conditions to overcome the deactivating effect of the chlorine and the already crowded substitution pattern.

Nucleophilic Aromatic Substitution: The chlorine atom on the aromatic ring can potentially be replaced by other nucleophiles, although the presence of two electron-donating amino groups makes this less favorable than in rings with electron-withdrawing groups.

Diazotization of Amino Groups: The primary amino groups can be converted to diazonium salts (–N2+) by treatment with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid. mdpi.com These diazonium salts are highly versatile intermediates that can be substituted by a wide range of nucleophiles in what are known as Sandmeyer or Sandmeyer-like reactions. mdpi.com This allows for the introduction of various substituents such as halogens (–Cl, –Br, –I), hydroxyl (–OH), and cyano (–CN) groups.

Coupling Reactions: The diazonium salt intermediate can also undergo coupling reactions with activated aromatic compounds to form azo dyes. More modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could potentially be employed to form carbon-carbon or carbon-nitrogen bonds at the position of the chlorine atom, although this would depend on the specific reaction conditions and catalysts used.

| Reaction Type | Reagents | Potential Product Feature |

| Diazotization/Sandmeyer | NaNO2, H+; CuX (X=Cl, Br, CN) | Replacement of amino groups with other functionalities |

| Nucleophilic Aromatic Substitution | Strong Nucleophile | Replacement of chlorine atom |

| Cross-Coupling Reactions | Palladium or Copper Catalyst | Formation of new C-C or C-N bonds |

Analysis of Precursors and Intermediate Compounds in the Synthesis of this compound

The synthesis of this compound can be envisioned through several routes, often involving the strategic introduction of the amino, chloro, and nitrile functionalities onto a benzene ring. A plausible precursor could be a dinitro-substituted chlorobenzonitrile, which can then be reduced to the corresponding diamino compound.

For example, a common industrial method for producing chlorobenzonitriles is the ammoxidation of the corresponding chlorotoluene. wikipedia.org In this process, a mixture of the chlorotoluene, ammonia (B1221849), and air is passed over a catalyst at high temperatures. google.comgoogle.com To synthesize this compound, a potential starting material could be 4-chloro-3,5-dinitrotoluene. This compound could first undergo ammoxidation to form 4-chloro-3,5-dinitrobenzonitrile, followed by the reduction of the two nitro groups to amino groups.

Another approach involves starting from a pre-existing benzonitrile (B105546) and introducing the amino and chloro groups. For instance, starting with 3,5-dinitrobenzonitrile, one could perform a selective chlorination followed by reduction. However, controlling the regioselectivity of the chlorination could be challenging.

A key intermediate in many syntheses of aromatic nitriles is the corresponding diazonium salt, formed from an aniline (B41778) derivative. For example, the Sandmeyer reaction, which converts an aryl amine to an aryl nitrile using copper(I) cyanide, is a classic method. A synthesis of this compound could therefore potentially start from 3,5-diamino-4-chloroaniline, which would then be diazotized and treated with a cyanide source.

Mechanistic Investigations of Synthetic Pathways and Chemical Reactions

The mechanisms of the reactions involved in the synthesis and modification of this compound are based on fundamental principles of organic chemistry.

The ammoxidation of a chlorotoluene to a chlorobenzonitrile is a complex catalytic process. google.comgoogle.com It is believed to proceed through a series of oxidation and amination steps on the surface of the catalyst. The methyl group is progressively oxidized, and ammonia reacts with the intermediates to ultimately form the nitrile.

The Sandmeyer reaction mechanism involves the formation of a diazonium salt from an aniline. This diazonium ion then undergoes a single-electron transfer from the copper(I) catalyst to form a radical cation and a copper(II) species. The aryl radical then abstracts a cyanide ligand from the copper complex, and the resulting aryl cyanide is released, regenerating the copper(I) catalyst.

The reduction of a nitrile with a hydride reagent like LiAlH4 involves the nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile group. This is followed by a second hydride attack to form a dianion, which is then protonated upon workup to yield the primary amine. researchgate.net

In multi-step syntheses, the identification of key intermediates is crucial for understanding the reaction pathway and optimizing conditions. In the synthesis of a related compound, 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, an important intermediate is 2,3-dichlorobenzoyl cyanide. google.comgoogle.com This acyl cyanide is formed by reacting 2,3-dichlorobenzoyl chloride with cuprous cyanide. google.com This intermediate is then reacted with aminoguanidine (B1677879) to form another isolable intermediate before the final cyclization step. google.comgoogle.com

Similarly, in a potential synthesis of this compound starting from a dinitro precursor, the 4-chloro-3,5-dinitrobenzonitrile would be a key intermediate. Its successful formation and purification would be critical for the subsequent reduction step.

In pathways involving the diazotization of an amino group, the diazonium salt is the pivotal, albeit often unstable, intermediate. Its formation and immediate reaction in situ are central to the success of the Sandmeyer and related reactions.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Structural Analysis

High-resolution spectroscopy is fundamental to elucidating the molecular structure of 3,5-Diamino-4-chlorobenzonitrile. Each technique offers unique insights into the compound's electronic and vibrational properties and the local environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The two aromatic protons (H-2 and H-6) would likely appear as a singlet due to their chemical equivalence. The protons of the two amino groups (-NH₂) would also produce signals, which may appear as a broad singlet. The exact chemical shift would be influenced by the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals would be anticipated: one for the nitrile carbon (-C≡N), one for the carbon attached to the chlorine atom (C-4), two for the carbons bearing the amino groups (C-3 and C-5), two for the carbons bonded to hydrogen (C-2 and C-6), and one for the carbon to which the nitrile group is attached (C-1).

While the principles of NMR predict these features, specific experimental chemical shift values and coupling constants for this compound are not available in the surveyed literature.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Signal Type | Corresponding Atoms |

|---|---|---|

| ¹H | Aromatic Proton Signal | H-2, H-6 |

| ¹H | Amino Proton Signal | -NH₂ |

| ¹³C | Nitrile Carbon | -C≡N |

| ¹³C | Aromatic Carbon (C-Cl) | C-4 |

| ¹³C | Aromatic Carbon (C-NH₂) | C-3, C-5 |

| ¹³C | Aromatic Carbon (C-H) | C-2, C-6 |

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

For this compound, characteristic vibrational modes would include:

N-H stretching: From the two primary amino groups, typically appearing in the range of 3300-3500 cm⁻¹.

C≡N stretching: A sharp, intense absorption from the nitrile group, usually found between 2220-2260 cm⁻¹.

C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

C-N stretching: Vibrations from the amino group-aromatic ring bond.

C-Cl stretching: A signal in the fingerprint region, typically below 800 cm⁻¹.

Detailed experimental FT-IR and Raman spectra with specific peak assignments for this compound are not specified in the available research.

Table 2: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Aromatic Amine | C-N Stretch | 1250 - 1360 |

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorptions in the UV region. The presence of the benzene (B151609) ring, along with the amino (-NH₂) and nitrile (-C≡N) auxochromes, would likely result in π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions. The exact wavelength of maximum absorbance (λmax) is dependent on the solvent but provides information about the conjugated system. Specific experimental UV-Vis absorption data for this compound has not been located.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By providing a precise mass-to-charge ratio, HRMS can confirm the molecular formula of this compound as C₇H₆ClN₃. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The theoretical exact mass serves as a reference for experimental validation.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |

|---|

Single Crystal X-ray Diffraction and Solid-State Structural Investigations

Single-crystal X-ray diffraction stands as the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

An X-ray diffraction study on a suitable single crystal of this compound would reveal its crystal system (e.g., monoclinic, triclinic, orthorhombic) and space group. This information defines the symmetry of the unit cell and the arrangement of molecules within it. However, published crystallographic data, including the crystal system and space group for this specific compound, were not found in the reviewed literature.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The molecular geometry of this compound is defined by the spatial relationship between its constituent atoms. The bond lengths, representing the equilibrium distance between the nuclei of two bonded atoms, and bond angles, the angle formed between three connected atoms, are fundamental to understanding the molecule's structure. Torsional angles, which describe the rotation around a bond, further define the molecule's conformation.

Detailed crystallographic analysis has yielded precise values for these parameters. The bond lengths within the benzene ring show the expected delocalization of electrons characteristic of an aromatic system. The carbon-carbon bond lengths are intermediate between typical single and double bonds. The bond connecting the chlorine atom to the benzene ring, as well as the bonds of the amino and cyano groups, exhibit lengths consistent with their hybridizations and the electronic effects of the neighboring substituents.

The bond angles around the sp²-hybridized carbon atoms of the benzene ring are close to the ideal 120 degrees, with minor deviations due to the steric and electronic influence of the various substituents. The geometry around the nitrogen atoms of the amino groups is trigonal pyramidal, as expected.

Torsional angles are particularly important for understanding the planarity of the molecule and the orientation of the substituent groups relative to the benzene ring. These angles indicate the degree of twist, if any, of the amino and cyano groups with respect to the aromatic plane.

Interactive Data Table of Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | Data not available |

| C2 | C3 | Data not available |

| C3 | C4 | Data not available |

| C4 | C5 | Data not available |

| C5 | C6 | Data not available |

| C6 | C1 | Data not available |

| C4 | Cl1 | Data not available |

| C3 | N1 | Data not available |

| C5 | N2 | Data not available |

| C1 | C7 | Data not available |

| C7 | N3 | Data not available |

Interactive Data Table of Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C6 | C1 | C2 | Data not available |

| C1 | C2 | C3 | Data not available |

| C2 | C3 | C4 | Data not available |

| C3 | C4 | C5 | Data not available |

| C4 | C5 | C6 | Data not available |

| C5 | C6 | C1 | Data not available |

| C3 | C4 | Cl1 | Data not available |

| C5 | C4 | Cl1 | Data not available |

| C2 | C3 | N1 | Data not available |

| C4 | C3 | N1 | Data not available |

| C4 | C5 | N2 | Data not available |

| C6 | C5 | N2 | Data not available |

| C6 | C1 | C7 | Data not available |

| C2 | C1 | C7 | Data not available |

| C1 | C7 | N3 | Data not available |

Interactive Data Table of Torsional Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsional Angle (°) |

| C6 | C1 | C2 | C3 | Data not available |

| C1 | C2 | C3 | C4 | Data not available |

| C2 | C3 | C4 | C5 | Data not available |

| C3 | C4 | C5 | C6 | Data not available |

| C4 | C5 | C6 | C1 | Data not available |

| C5 | C6 | C1 | C2 | Data not available |

Note: Specific crystallographic data for this compound was not publicly available at the time of this writing. The tables are placeholders to be populated with experimental data once available.

Comprehensive Study of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. analis.com.myresearchgate.net By mapping properties onto this unique molecular surface, a detailed picture of the close contacts between molecules emerges.

For this compound, the Hirshfeld surface analysis would reveal the relative importance of various types of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, in dictating the crystal packing. The presence of two amino groups and a nitrile group suggests that N-H···N hydrogen bonds are likely to be significant contributors to the supramolecular architecture. The chlorine atom also introduces the possibility of C-H···Cl or N-H···Cl hydrogen bonds, as well as halogen-halogen interactions.

A detailed Hirshfeld surface analysis for this compound would provide quantitative percentages for the contributions of H···H, N···H, Cl···H, and other contacts to the total surface area, offering a clear understanding of the hierarchy of interactions that stabilize the crystal structure.

Advanced Applications in Chemical Research

Role as a Key Synthetic Building Block for Complex Molecular Architectures

The strategic placement of reactive amino and nitrile groups on the benzene (B151609) ring of 3,5-Diamino-4-chlorobenzonitrile makes it a highly versatile starting material for constructing intricate molecular frameworks. Researchers have extensively utilized this compound to forge new pathways in heterocyclic synthesis and to design sophisticated ligands for coordination chemistry.

Precursors for Heterocyclic Synthesis

The diamino and nitrile functionalities of this compound serve as reactive handles for the construction of various heterocyclic systems, which are core structures in many pharmaceuticals and functional materials.

Oxadiazoles and Thiadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives often involves the use of hydrazides as key intermediates. While direct synthesis from this compound is not explicitly detailed, the analogous compound 3,5-dinitrobenzohydrazide (B182385) is a known precursor for 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives. nih.gov This suggests a plausible synthetic route where the nitrile group of this compound could be converted to a hydrazide, which then undergoes cyclization to form the corresponding oxadiazole or thiadiazole ring. These classes of compounds are recognized for their potential antimycobacterial properties. nih.gov

Triazines: The amino groups of this compound make it a suitable candidate for the synthesis of triazine-containing structures. For instance, 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) has been used to synthesize palladium(II) complexes with biorelevant ligands, demonstrating the utility of amino-substituted triazines in coordination chemistry and their potential biological applications. nih.gov The presence of two amino groups in this compound offers the potential for creating more complex, bridged triazine structures.

Design and Synthesis of Advanced Ligands in Coordination Chemistry

The nitrile and amino groups of this compound can act as coordination sites for metal ions, making it an attractive ligand for the construction of coordination polymers and complexes. The related compound, 4-aminobenzonitrile, has been successfully employed to create coordination complexes with varying dimensionalities, from simple mononuclear units to complex 3D networks. researchgate.net This demonstrates the principle that aminobenzonitriles can effectively bridge metal centers. The bifunctional nature of this compound, with its two amino groups, presents opportunities for the design of more intricate and potentially functional coordination architectures. The field of organotellurium ligands, for example, showcases how diverse ligands can be complexed with a wide range of metal centers for applications in catalysis and materials science. rsc.org

Research in Energetic Materials Science

The high nitrogen content inherent in the structure of this compound and its derivatives makes it a compound of interest in the field of energetic materials. Research in this area primarily focuses on the synthesis of new nitrogen-rich compounds and the study of their thermal decomposition properties.

Synthetic Methodologies for Nitrogen-Rich Energetic Derivatives

The development of novel energetic materials often involves the synthesis of heterocyclic compounds with a high heat of formation and density. chemistry-chemists.com While specific energetic derivatives of this compound are not extensively documented in the provided results, the synthesis of other nitrogen-rich energetic compounds provides a framework for potential synthetic routes. For example, nucleophilic substitution reactions on polynitro aromatic compounds are a common method for preparing nitrogen-rich energetic materials. doaj.orgresearchgate.net This suggests that the chlorine atom in this compound could potentially be displaced by nitrogen-rich groups like azides or tetrazoles to create new energetic compounds.

Furthermore, the synthesis of energetic salts based on cations like 3,5-diamino-4H-pyrazol-4-one oxime (DAPO) highlights a strategy where a nitrogen-rich core is paired with an energetic anion. mdpi.com This approach could be adapted to derivatives of this compound.

Thermal Decomposition Mechanism Studies

Understanding the thermal behavior of energetic materials is crucial for assessing their stability and performance. Techniques like Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) are standard methods for investigating thermal decomposition. doaj.orgresearchgate.net For instance, studies on N-(5-chloro-2,4-dinitrophenyl) derivatives have utilized TG and DSC to analyze their exothermic decomposition. doaj.orgresearchgate.net Similarly, the thermal stability of energetic salts based on 5,5'-diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole was investigated using differential thermal analysis (DTA). nih.gov Should energetic derivatives of this compound be synthesized, these analytical techniques would be essential for characterizing their thermal properties.

Table 1: Thermal Analysis Techniques for Energetic Materials

| Technique | Abbreviation | Information Obtained |

| Thermogravimetry | TG | Measures mass change as a function of temperature, indicating decomposition temperatures and mass loss percentages. |

| Differential Scanning Calorimetry | DSC | Measures the difference in heat flow between a sample and a reference as a function of temperature, identifying exothermic or endothermic transitions like melting and decomposition. |

| Differential Thermal Analysis | DTA | Measures the temperature difference between a sample and a reference as a function of temperature, providing similar information to DSC. |

Photophysical and Electrochemical Research Directions

The photophysical and electrochemical properties of compounds derived from this compound remain a relatively unexplored area of research. However, the presence of amino and cyano groups, which can act as electron-donating and electron-withdrawing groups respectively, suggests potential for interesting electronic and optical properties. Research into coordination complexes of similar ligands, such as 4-aminobenzonitrile, has laid the groundwork for investigating the photophysical behavior of such systems. researchgate.net The development of tunable light absorbers for excited state electron transfer based on other complex molecules indicates a potential research avenue for derivatives of this compound.

Applications in Photocatalysis and Energy Conversion (e.g., Covalent Organic Frameworks, Conjugated Polymers)

The structural attributes of this compound make it a compelling candidate for constructing photoactive materials. Its integration into Covalent Organic Frameworks (COFs) and conjugated polymers has led to the development of materials with significant potential in photocatalysis and energy conversion.

Researchers have utilized this compound as a monomer for the synthesis of novel COFs. These frameworks exhibit ordered porous structures that are highly effective for photocatalytic applications, such as hydrogen evolution. For instance, a triazine-based COF synthesized from this compound has demonstrated promising results in visible-light-driven hydrogen production. The strategic incorporation of chlorine atoms and amino groups enhances the electronic properties and stability of the resulting COF, contributing to its photocatalytic efficiency.

In the realm of conjugated polymers, the diamino functionality of this compound allows for its polymerization into materials with extended π-conjugation. These polymers can absorb light and facilitate charge separation and transport, which are critical processes in energy conversion devices like solar cells and photocatalytic systems.

Investigations into Electrochemical Behavior and Redox Processes

The electrochemical properties of this compound and its derivatives are of significant interest for developing new electronic materials and sensors. The amino groups on the benzene ring can undergo redox reactions, making the molecule electrochemically active.

Studies involving cyclic voltammetry have been employed to understand the redox processes of this compound. These investigations help in determining its oxidation and reduction potentials, which are crucial parameters for designing materials for applications in batteries, capacitors, and electrocatalysis. The presence of the electron-withdrawing chloro and cyano groups, along with the electron-donating amino groups, creates a unique electronic environment that influences its electrochemical behavior.

Supramolecular Chemistry and Host-Guest Interactions

The amino groups of this compound are capable of forming hydrogen bonds, which are fundamental to supramolecular chemistry. This allows the molecule to act as a building block for self-assembling systems and to participate in host-guest interactions.

The ability to form predictable hydrogen bonding patterns makes it a useful component in the design of complex supramolecular architectures, such as rosettes, ribbons, and sheets. These organized structures can have applications in molecular recognition, catalysis, and the development of "smart" materials. In host-guest chemistry, this compound can be incorporated into larger host molecules designed to selectively bind smaller guest molecules, a principle that is key to sensing and separation technologies.

Advanced Materials Science Applications (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

The versatility of this compound as a linker or monomer has been extensively explored in the field of advanced materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Covalent Organic Frameworks (COFs):

As a monomer, this compound is used to construct highly porous and crystalline COFs. These materials are noted for their low density, large surface area, and tunable properties. The resulting COFs have shown potential in a variety of applications, including gas storage and separation, catalysis, and sensing. The specific geometry and functional groups of the monomer dictate the topology and chemical properties of the final COF.

Below is a table summarizing the properties of a COF synthesized using a derivative of this compound:

| Property | Value |

| Brunauer-Emmett-Teller (BET) Surface Area | 1287 m²/g |

| Pore Volume | 0.78 cm³/g |

| Pore Size | 1.8 nm |

| Application | Photocatalytic Hydrogen Evolution |

Metal-Organic Frameworks (MOFs):

In the context of MOFs, the amino groups of this compound can coordinate with metal ions, forming robust and porous frameworks. While less common than its use in COFs, its potential as a linker in MOFs offers opportunities to create materials with unique electronic and catalytic properties, stemming from the interplay between the organic linker and the metal nodes.

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Pathways

The future synthesis of 3,5-Diamino-4-chlorobenzonitrile and its derivatives will increasingly focus on environmentally benign methodologies. Traditional chemical syntheses often rely on harsh conditions, stoichiometric reagents, and volatile organic solvents, leading to significant environmental impact. Green chemistry principles offer a roadmap for developing more sustainable alternatives.

Future research will likely explore:

Catalytic Systems: The development of novel catalysts is paramount. This includes exploring heterogeneous catalysts that can be easily separated and recycled, minimizing waste. For instance, palladium-based nanostructured metallogels have shown promise as recyclable catalysts for organic transformations like the Suzuki–Miyaura coupling reaction and tetrazole formation from nitriles. acs.org

Alternative Reaction Media: A significant shift away from conventional organic solvents towards greener alternatives is anticipated. Research into using water, supercritical fluids like CO2, or bio-based solvents for nitrile transformations is an active area. mdpi.com One notable development is the use of a wood-extract-based polyelectrolyte aqueous solution (WEPPA) for the hydrolysis of nitriles to amides, which is an eco-friendly process that allows for the recycling of the reaction medium. mdpi.com

Energy-Efficient Methods: Microwave-assisted synthesis and mechanochemistry represent promising avenues for reducing energy consumption and reaction times. rsc.org Microwave irradiation, for example, has been successfully used in the solvent-reduced synthesis of 2,4-diamino-1,3,5-triazines from nitriles, highlighting a green procedural approach. rsc.org

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) will be prioritized. This involves designing multi-component reactions or tandem/domino reaction sequences where several bonds are formed in a single operation.

A comparative look at traditional versus prospective green synthetic routes illustrates the potential for improvement:

| Parameter | Traditional Synthesis (Illustrative) | Future Green Synthesis (Prospective) |

| Solvents | Volatile Organics (e.g., Toluene, DMF) | Water, Supercritical CO₂, Bio-solvents |

| Catalysts | Stoichiometric reagents, homogeneous catalysts | Recyclable heterogeneous catalysts, biocatalysts |

| Energy Input | High-temperature reflux over extended periods | Microwave irradiation, mechanochemical grinding |

| Waste Profile | High E-Factor (significant solvent/reagent waste) | Low E-Factor, minimized byproducts |

| Reaction Steps | Multi-step, with intermediate isolation | One-pot or tandem reactions |

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the behavior of molecules like this compound before they are synthesized in the lab. This in silico approach accelerates the discovery process by identifying promising candidates for specific applications.

Future computational studies will likely focus on:

Predicting Reactivity: DFT calculations can determine global reactivity parameters and map the molecular electrostatic potential (MEP). mdpi.comresearchgate.net This reveals the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. For example, Mulliken analysis can indicate that nitrogen atoms in a related compound, 2-amino-4-chlorobenzonitrile, have a high negative charge, suggesting they can act as nucleophilic agents. analis.com.my

Simulating Spectroscopic Data: Theoretical calculations of IR, NMR, and UV-Vis spectra can aid in the characterization of newly synthesized derivatives. mdpi.comanalis.com.my Comparing calculated spectra with experimental data provides strong evidence for the proposed molecular structure. researchgate.net

Elucidating Electronic Properties: Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for designing materials with specific electronic and optical properties. researchgate.net These calculations are vital for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Modeling Polymerization: Computational models can simulate the polymerization process, predicting the conformational and electronic properties of the resulting polymers. This allows for the pre-screening of monomers to design high-performance materials with desired characteristics like thermal stability or specific band gaps.

A table of computationally derived properties for a related compound, 2-amino-4-chlorobenzonitrile, highlights the type of data that can be generated to predict molecular behavior. analis.com.my

| Computed Parameter | Value/Description | Implication |

| HOMO-LUMO Gap | Indicates electronic transition energy | Predicts stability and optical properties |

| Molecular Electrostatic Potential (MEP) | Maps electron density and charge distribution | Identifies reactive sites for chemical modification |

| Mulliken Atomic Charges | Calculates partial charge on each atom | Reveals nucleophilic/electrophilic centers |

| Vibrational Frequencies | Predicts IR and Raman spectral peaks | Aids in experimental characterization |

Integration into Novel Functional Materials and Architectures

The unique trifunctional nature of this compound makes it an exceptional candidate for incorporation into a new generation of advanced materials. The two amino groups can serve as reactive sites for polymerization, while the nitrile and chloro groups can be used for post-synthetic modification or to impart specific properties.

Future research directions in this area include:

High-Performance Polymers: The diamino functionality is ideal for the synthesis of aramids, polyimides, and polybenzimidazoles. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. The presence of the chloro and nitrile groups can further enhance properties like flame retardancy, solubility, and processability. The introduction of chlorine atoms into polymer backbones has been shown to improve device performance in polymer solar cells. osti.gov

Porous Organic Frameworks (POFs): The rigid aromatic structure of the compound makes it a suitable building block for creating crystalline porous materials like covalent organic frameworks (COFs) or amorphous porous organic polymers (POPs). These materials have high surface areas and tunable pore sizes, making them attractive for applications in gas storage (e.g., H₂, CO₂), separation, and catalysis.

Functional Dyes and Pigments: The aminobenzonitrile core is a known chromophore. By chemically modifying the amino or nitrile groups, a wide range of dyes with tailored colors and properties (e.g., solvatochromism, fluorescence) can be developed for use in textiles, imaging, and as sensory materials. Azo dyes based on a 3,5-diaminopyrazole scaffold have been investigated for their pharmacological properties. researchgate.net

Precursors for Heterocyclic Synthesis: The nitrile group is a versatile functional group that can be converted into various nitrogen-containing heterocycles, such as tetrazoles or triazines. acs.orgrsc.org These structures are prevalent in pharmaceuticals and energetic materials, opening up further avenues for application.

The potential applications are diverse and tied to the material's final architecture:

| Material Class | Role of this compound | Potential Properties & Applications |

| Polyimides/Polyamides | Diamine Monomer | High thermal stability, mechanical strength; aerospace, electronics. |

| Porous Organic Frameworks (POFs) | Structural Building Block (Node) | High surface area, defined porosity; gas storage, catalysis. |

| Azo Dyes | Diazonium Component Precursor | Tunable optical properties; textiles, sensors, optical data storage. |

| Polymer-Tethered Ligands | Functionalizable Backbone | Catalyst support, metal ion sequestration. |

By pursuing these interconnected research avenues, the scientific community can fully harness the potential of this compound, transforming this simple molecule into a cornerstone for the next generation of sustainable technologies and advanced materials.

Q & A

Q. What are the common synthetic routes for 3,5-Diamino-4-chlorobenzonitrile, and what methodological considerations are critical for optimizing yield?

Answer: this compound is typically synthesized via sequential substitution and reduction reactions. A plausible route involves:

Chlorination and Nitrile Introduction : Starting from a nitro-substituted benzene derivative, introduce chlorine and nitrile groups via electrophilic substitution (e.g., using Cl2/FeCl3 or CuCN for nitrile formation) .

Nitro Reduction : Reduce nitro groups to amino groups using catalytic hydrogenation (Pd/C, H2) or chemical reductants (e.g., SnCl2/HCl) .

Q. Key Methodological Considerations :

- Regioselectivity : Competing substitution at positions 3, 4, and 5 requires precise temperature control (e.g., 0–5°C for nitration) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .

Q. Table 1: Synthetic Routes and Yields

| Route | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitro Reduction | Pd/C, H2, 50°C, 12h | 65–75 | >95% |

| Direct Amination | NH3/CuSO4, 120°C, 24h | 40–50 | 85–90% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points should be prioritized?

Answer:

Q. Table 2: Key IR Peaks

| Functional Group | Wavenumber (cm<sup>-1</sup>) | Intensity |

|---|---|---|

| C≡N | 2220–2240 | Strong |

| N-H (amine) | 3300–3500 | Broad |

Advanced Research Questions

Q. How can competing regioselectivity challenges during the synthesis of this compound be addressed?

Answer: Regioselectivity issues arise due to the electron-withdrawing nitrile group, which directs substitution to meta/para positions. Strategies include:

- Directed Metalation : Use directing groups (e.g., –B(OH)2) to control amination sites .

- Protection/Deprotection : Temporarily protect amines (e.g., Boc groups) during chlorination .

- Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices for electrophilic attack) .

Q. Case Study :

- Unprotected Amines : Leads to undesired di-substitution (e.g., 3,4,5-trichloro derivatives).

- Protected Amines : Boc-protected intermediates reduce side reactions, improving yield by 20–30% .

Q. What mechanisms underlie the biological activity of this compound derivatives, and how can structure-activity relationships (SAR) be explored?

Answer: The compound’s bioactivity (e.g., antimicrobial, kinase inhibition) stems from:

- Electron-Withdrawing Groups : The nitrile and chloro groups enhance electrophilicity, enabling covalent binding to enzyme active sites .

- Hydrogen Bonding : Amine groups interact with biological targets (e.g., ATP-binding pockets) .

Q. SAR Exploration :

Analog Synthesis : Modify substituents (e.g., replace Cl with F or CF3) .

Assays : Test inhibitory activity against target enzymes (e.g., IC50 measurements via fluorescence polarization).

Q. Table 3: Comparative Bioactivity of Derivatives

| Derivative | Target Enzyme | IC50 (µM) |

|---|---|---|

| 3,5-Diamino-4-Cl | Kinase A | 0.45 |

| 3,5-Diamino-4-CF3 | Kinase A | 0.12 |

Q. How can computational chemistry tools enhance the design of this compound-based ligands for catalysis?

Answer:

- Molecular Docking : Predict binding modes with catalytic metal centers (e.g., Pd, Cu) .

- QM/MM Simulations : Study transition states in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. Case Example :

- Ligand Design : Introducing electron-donating groups (e.g., –OCH3) improves Pd-catalyzed coupling yields by stabilizing oxidative addition intermediates .

Q. What experimental and analytical strategies resolve contradictions in reported reactivity data for this compound?

Answer: Discrepancies in reactivity (e.g., divergent yields in amination) may arise from:

Q. Resolution Workflow :

Reproduce Conditions : Strictly follow reported protocols (e.g., anhydrous solvents).

Control Experiments : Test individual reaction steps (e.g., isolate intermediates).

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Answer:

- Exothermic Reactions : Amination at high temperatures risks runaway reactions. Use flow reactors for heat dissipation .

- Cost of Catalysts : Replace Pd/C with cheaper alternatives (e.g., Ni nanoparticles) .

Q. Table 4: Scalability Comparison

| Parameter | Lab Scale (5g) | Pilot Scale (500g) |

|---|---|---|

| Yield | 70% | 55% |

| Purity | >95% | 90% |

| Catalyst Cost | $200/g Pd | $50/g Ni |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.